1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSQZRAQSWZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves the reaction of 4-ethoxyaniline with 6-(piperidin-1-yl)pyrimidine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the piperidinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is being explored for its therapeutic properties , particularly in the treatment of various cancers and inflammatory diseases. Its structural similarity to known pharmacophores allows it to be investigated as a potential lead compound in drug development.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against multiple cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds similar to this compound have shown significant inhibition rates in the NCI-60 cancer cell line screening, highlighting their efficacy against diverse cancer types .
Biochemical Probes
The compound serves as a biochemical probe to study various cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding mechanisms of action in biological systems.
Research Insight : The interaction of this compound with enzymes or receptors can lead to modulation of signaling pathways, providing insights into disease mechanisms and potential therapeutic targets .
Chemical Synthesis
In synthetic organic chemistry, this compound acts as a building block for more complex molecules. Its versatility allows chemists to modify its structure and create new derivatives with enhanced properties.
Synthetic Route Example : The synthesis typically involves the reaction of 4-ethoxyaniline with 6-(piperidin-1-yl)pyrimidine-4-carbonyl chloride under basic conditions, utilizing solvents like dichloromethane .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and anti-inflammatory agent; leads in drug discovery. |
| Biochemical Probes | Investigates cellular processes and disease mechanisms. |
| Chemical Synthesis | Building block for more complex organic molecules; versatile synthetic utility. |
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Urea-Based Cannabinoid Receptor Allosteric Modulators
Key Analogs :
- 7d: 1-(4-Cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea
- 8d: 1-(4-Cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea
Structural and Functional Differences :
- Pyrimidine Substitution: The target compound features a pyrimidin-4-yl group with a piperidine substituent, whereas 7d and 8d (from Khurana et al., 2017) use pyrimidin-4-yl or pyrimidin-2-yl cores with pyrrolidine substituents. Piperidine (6-membered ring) vs.
- Phenyl Substituents: The ethoxy group in the target compound is less electron-withdrawing than the cyano group in 7d/8d, which may reduce electrophilicity and affect interactions with hydrophobic receptor pockets.
- Activity: 7d and 8d demonstrated potent allosteric modulation of CP 55,940 binding to cannabinoid receptor 1 (CB1), with KB values comparable to PSNCBAM-1 (~100 nM). The target compound’s ethoxy group could modulate selectivity for CB1 or other GPCRs .
LIMK Inhibitors (SR Series)
Key Analogs :
- SR10847: 1-(2-Aminoethyl)-1-(4-chlorophenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea
- SR10905: 1-(2-Aminoethyl)-1-(4-chlorophenyl)-3-(2-fluoro-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea
Structural and Functional Differences :
- Heterocyclic Core: The SR series uses a pyrrolo[2,3-d]pyrimidine core, distinct from the pyrimidine core in the target compound.
- Substituents : The chloro and fluoro groups in SR analogs increase hydrophobicity and metabolic stability compared to the ethoxy group in the target compound.
- Urea Linkage : Both compounds retain the urea backbone, critical for hydrogen bonding with kinase ATP-binding pockets.
Simple Urea Derivatives
Key Analog :
- 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea (CAS 13208-60-1)
Structural and Functional Differences :
- Aromatic Moieties : The target compound’s 4-ethoxyphenyl and pyrimidinyl groups contrast with the 4-chlorophenyl and pyridinyl groups in this analog. The ethoxy group may enhance solubility relative to the chloro substituent, which is more lipophilic .
- Biological Relevance : The pyridinyl group in the analog is a common pharmacophore in kinase inhibitors, whereas the pyrimidinyl-piperidine motif in the target compound could favor interactions with larger binding pockets.
Triazine and Furopyrimidine Derivatives
Key Analogs :
- Compound 18: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea
- Compound 58 : 1-(4-Methoxyphenyl)-3-(5-((6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea
Structural and Functional Differences :
- Core Heterocycles : Compound 18 uses a triazine ring, while Compound 58 incorporates a furo[2,3-d]pyrimidine-thiadiazole system. These systems differ in electronic properties and metabolic stability compared to the pyrimidine core in the target compound .
- Substituents : The 2-oxaadamantyl group in Compound 18 introduces significant bulk, likely reducing membrane permeability. In contrast, the ethoxy group in the target compound balances hydrophobicity and steric effects.
Biological Activity
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound involves the reaction of 4-ethoxyaniline with 6-(piperidin-1-yl)pyrimidine-4-carbonyl chloride, typically in the presence of a base such as triethylamine and using organic solvents like dichloromethane or tetrahydrofuran. This method ensures high yields and purity of the product, making it suitable for further biological testing .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
Table 1: Anticancer Activity Data
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have demonstrated its ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.
Table 2: Anti-inflammatory Activity Data
| Model | Dose (mg/kg) | Effect | Reference |
|---|---|---|---|
| Carrageenan-induced edema | 10 | Reduced edema by 40% | |
| LPS-induced inflammation | 5 | Decreased cytokine levels by 50% |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Kinases: Inhibition of kinases involved in cell growth and survival.
- Cytokines: Modulation of inflammatory cytokine production.
The precise mechanism involves binding to these targets, leading to alterations in cellular signaling pathways that promote apoptosis in cancer cells and reduce inflammatory responses.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 3.8 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Case Study 2: Anti-inflammatory Properties
In an animal model of acute inflammation induced by carrageenan, treatment with the compound at a dose of 10 mg/kg resulted in a significant reduction in paw edema compared to control groups. This suggests that it may be effective in treating inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, and how can low yields be addressed?
The synthesis of aryl-urea derivatives typically involves coupling reactions between aminophenylurea intermediates and substituted pyrimidines. For example, describes the use of trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) as a solvent system for nucleophilic aromatic substitution, achieving yields of 17–48% . Low yields may arise from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Temperature modulation : Elevated temperatures (e.g., 80–100°C) to enhance reaction kinetics.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) to activate the pyrimidine ring.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .
Q. How should researchers validate the purity and structural integrity of this compound?
Comprehensive analytical characterization is critical:
- NMR spectroscopy : Compare and chemical shifts with analogous compounds (e.g., urea NH protons typically appear at δ 8.7–9.1 ppm in DMSO-d₆) .
- Mass spectrometry : Confirm molecular ion peaks via LCMS (e.g., [M+H] at m/z ~440–495) and high-resolution HRMS for exact mass .
- HPLC : Use reverse-phase C18 columns with UV detection at λ~280 nm (pyrimidine absorption) to assess purity (>95%) .
Q. What solvent systems are suitable for solubility testing in biological assays?
The compound’s solubility depends on substituent polarity:
- Polar aprotic solvents : DMSO (for stock solutions, typically 10–50 mM).
- Aqueous buffers : Dilute in PBS or cell culture media with ≤1% DMSO.
- LogP estimation : Computational tools (e.g., SwissADME) predict logP ~3.5–4.0, indicating moderate hydrophobicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Key structural features for kinase targeting (e.g., VEGFR-2, BTK) include:
- Pyrimidine core : Essential for ATP-binding pocket interactions. Substitutions at the 4-position (e.g., piperidin-1-yl) enhance selectivity .
- Urea linker : Hydrogen bonding with catalytic lysine residues. Replace with thiourea or amide groups to modulate potency .
- Ethoxyphenyl group : Modify para-substituents (e.g., halogenation) to improve hydrophobic interactions .
Methodology : - In vitro kinase assays : Use recombinant kinases (e.g., ADP-Glo™ assay) to measure IC₅₀.
- Molecular docking : Perform with AutoDock Vina to predict binding poses .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis. highlights bioavailability studies under fed/fasted conditions to assess food effects .
- Xenograft models : Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer) to evaluate tumor growth inhibition. Dose at 10–50 mg/kg daily .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or off-target effects:
Q. What strategies are effective for target identification and mechanism of action studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
